Cas no 626248-56-4 (3-(2H-1,2,3-Triazol-2-yl)aniline)
3-(2H-1,2,3-Triazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(2H-1,2,3-triazol-2-yl)benzenamine
- 3-(2H-1,2,3-Triazol-2-yl)aniline
- 3(2H-1,2,3-triazol-2-yl)aniline
- 3-(2H-1,2,3-Trizazol-2-yl)aniline
- 3-(triazol-2-yl)aniline
- Benzenamine, 3-(2H-1,2,3-triazol-2-yl)-
- YKEAQCXIDHBMLM-UHFFFAOYSA-N
- SB17601
- 3-(2H-1,2,3-Triazol-2-yl);aniline
- AB0069109
- Z4960
- ST24022537
- Z1741980071
- DS-15843
- AKOS015999759
- 626248-56-4
- 3-(2H-1 pound not2 pound not3-Triazol-2-yl)aniline
- EN300-321074
- SCHEMBL2627223
- BAB24856
- 3-(1,2,3-TRIAZOL-2-YL)ANILINE
- DB-347433
- Z1486021135
- DTXSID50634152
- SY097774
- CS-W021758
- MFCD20921922
-
- MDL: MFCD20921922
- Inchi: 1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2
- InChI Key: YKEAQCXIDHBMLM-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=C(C=2)N)N=CC=N1
Computed Properties
- Exact Mass: 160.07504
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7
- XLogP3: 1.2
Experimental Properties
- Density: 1.32
- PSA: 56.73
3-(2H-1,2,3-Triazol-2-yl)aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD215189)
3-(2H-1,2,3-Triazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF551-5g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 5g |
2339CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF551-1g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 1g |
712CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF551-50mg |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 50mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF551-250mg |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 250mg |
283CNY | 2021-05-07 | |
| Alichem | A449037869-5g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 5g |
$324.00 | 2023-09-01 | |
| Alichem | A449037869-10g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 10g |
$472.50 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176980-100mg |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 100mg |
¥113.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176980-10g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 10g |
¥2887.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176980-1g |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 1g |
¥438.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176980-250mg |
3-(2H-1,2,3-Triazol-2-yl)aniline |
626248-56-4 | 97% | 250mg |
¥197.90 | 2023-09-02 |
3-(2H-1,2,3-Triazol-2-yl)aniline Suppliers
3-(2H-1,2,3-Triazol-2-yl)aniline Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-(2H-1,2,3-Triazol-2-yl)aniline
Introduction to 3-(2H-1,2,3-Triazol-2-yl)aniline (CAS No. 626248-56-4)
3-(2H-1,2,3-Triazol-2-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 626248-56-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic amine features a triazole ring fused with an aniline moiety, making it a versatile intermediate for the synthesis of various bioactive molecules. The unique structural framework of 3-(2H-1,2,3-Triazol-2-yl)aniline imparts distinct chemical properties that make it valuable in the development of novel therapeutic agents and functional materials.
The compound’s molecular structure consists of a benzene ring substituted with an amino group at the para position and a 1,2,3-triazole ring linked to the benzene via the 2-position of the triazole. This connectivity introduces a combination of electron-rich and electron-deficient regions, which can be exploited for diverse chemical transformations. The presence of the triazole ring enhances the compound’s potential as a ligand or pharmacophore in drug design, while the aniline moiety contributes to its solubility and reactivity in polar solvents.
In recent years, 3-(2H-1,2,3-Triazol-2-yl)aniline has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. Its triazole core is particularly relevant in medicinal chemistry due to its ability to form stable hydrogen bonds and metal coordination complexes. These properties have been leveraged in the development of antiviral, anticancer, and anti-inflammatory agents. For instance, derivatives of 3-(2H-1,2,3-Triazol-2-yl)aniline have shown promise in inhibiting enzymes such as tyrosine kinases and proteases, which are critical in signal transduction pathways associated with diseases like cancer.
One of the most compelling applications of 3-(2H-1,2,3-Triazol-2-yl)aniline lies in its role as a precursor for functional materials. The compound’s ability to undergo polymerization or cross-linking reactions makes it suitable for creating advanced polymers with tailored properties. These polymers can find applications in coatings, adhesives, and even conductive materials. The triazole ring’s stability under various environmental conditions further enhances its utility in material science applications.
The synthesis of 3-(2H-1,2,3-Triazol-2-yl)aniline typically involves multi-step organic reactions starting from commercially available aromatic precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated anilines followed by cycloaddition with azides to form the triazole ring. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 626248-56-4 more accessible for industrial applications.
Recent research has also highlighted the importance of stereochemistry in derivatives of 3-(2H-1,2,3-Triazol-2-yl)aniline. Studies indicate that subtle modifications in the spatial arrangement of atoms can significantly alter biological activity and material properties. This has spurred interest in asymmetric synthesis techniques to produce enantiomerically pure forms of the compound for targeted therapeutic applications.
The pharmaceutical industry has been particularly keen on exploring 3-(2H-1,2,3-Triazol-2-yl)aniline as a scaffold for drug discovery. Its structural features allow for easy modification through functional group interconversions such as halogenation, alkylation, and acylation. These modifications enable chemists to fine-tune pharmacokinetic profiles and improve drug-like properties such as solubility and bioavailability.
In conclusion,3-(2H-1,2,3-Triazol-2-yl)aniline (CAS No. 626248-56-4) represents a fascinating compound with broad utility across pharmaceuticals and materials science. Its unique structural attributes have positioned it as a valuable building block for innovative research and development efforts aimed at addressing unmet medical needs and advancing material technologies.
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